molecular formula C13H18N2O B12910056 (E)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole

(E)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole

Cat. No.: B12910056
M. Wt: 218.29 g/mol
InChI Key: YCPJLPTVEGIWAS-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a complex molecular architecture combining an isoxazole heterocycle, a vinyl linker, and an octahydroindolizine moiety, making it a valuable scaffold for medicinal chemistry exploration. Isoxazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . They are known to exhibit antimicrobial, anticancer, anti-inflammatory, and immunomodulatory properties, often serving as key pharmacophores in clinically approved drugs and investigational compounds . The specific stereochemistry (E-configuration) and the incorporation of the octahydroindolizine group suggest potential for selective target engagement and optimized pharmacokinetic profiles. Researchers can utilize this compound as a building block for synthesizing more complex molecules, a lead compound for hit-to-lead optimization campaigns, or a tool compound for probing biological mechanisms. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-[(E)-2-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C13H18N2O/c1-2-10-15-11-3-7-13(15,6-1)8-4-12-5-9-14-16-12/h4-5,8-9H,1-3,6-7,10-11H2/b8-4+

InChI Key

YCPJLPTVEGIWAS-XBXARRHUSA-N

Isomeric SMILES

C1CCN2CCCC2(C1)/C=C/C3=CC=NO3

Canonical SMILES

C1CCN2CCCC2(C1)C=CC3=CC=NO3

Origin of Product

United States

Biological Activity

(E)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the octahydroindolizin moiety may enhance its pharmacological properties through structural modifications that affect interactions with biological targets.

1. Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the activity of various isoxazole derivatives against different cancer cell lines, demonstrating that modifications to the isoxazole structure can lead to enhanced cytotoxicity. The following table summarizes some key findings related to the anticancer activity of isoxazole derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4aU8767.6Induces apoptosis
Compound 4bU8742.8Induces apoptosis
Compound 4cA3753.6Inhibits cell proliferation
Compound 6MCF-716.1Cell cycle arrest in G2/M phase
Compound 17MCF-70.02Selective cytotoxicity

These findings suggest that modifications to the isoxazole ring can significantly influence its anticancer efficacy by inducing apoptosis or inhibiting cell proliferation.

2. Anti-parasitic Activity

The compound's potential anti-parasitic activity has also been explored. A study on nitroisoxazole derivatives indicated promising trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease:

CompoundTargetIC50 (µM)Selectivity Index (SI)
Nitroisoxazole 9T. cruzi (amastigote)3.326.4
Nitroisoxazole 7bT. cruzi (trypomastigote)2.530

These results underscore the importance of structural features in enhancing the biological activity against parasitic infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are critical for understanding how modifications to the isoxazole and indole structures affect biological activity. For example, the introduction of halogen or methoxy groups has been shown to enhance trypanocidal activity by modifying lipophilicity and electronic properties, facilitating better interaction with target enzymes.

Case Studies

Several case studies have demonstrated the efficacy of isoxazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A derivative similar to (E)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole was tested in vitro against various cancer cell lines, showing a significant reduction in cell viability at low concentrations.
  • Case Study on Chagas Disease : A series of isoxazole derivatives were evaluated for their trypanocidal effects, with one compound demonstrating a high selectivity index, indicating potential for therapeutic use.

Comparison with Similar Compounds

Target Compound :

  • Core Structure : Isoxazole fused to a saturated octahydroindolizine ring.
  • Synthesis : [3+2] cycloaddition, PCC oxidation, and Grignard addition (yield: ~95% for key steps) .

Analog 1 : (3S,3aS,6aR)-3-{(E)-2-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]vinyl}-2,5-dimethyldihydro-2H-pyrrolo-[3,4-d]isoxazole-4,6(3H,5H)-dione (20a)

  • Core Structure : Pyrrolo-isoxazole-dione fused to a tetrazolyl group.
  • Key Functional Groups : Chlorophenyl, tetrazolyl, and methyl substituents.
  • Synthesis : 1,3-Dipolar cycloaddition of nitrones with N-methylmaleimide, followed by flash chromatography .

Analog 2 : (3R,3aS,6aR)-2-Benzyl-3-{(E)-2-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]vinyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione (21c)

  • Core Structure : Similar to 20a but with a benzyl group.
  • Key Functional Groups : Benzyl, chlorophenyl, and tetrazolyl groups.
  • Synthesis : Analogous to 20a, with extended reaction times (20.5 h) and lower yield (27%) .

Physicochemical Properties

Property Target Compound Analog 20a Analog 21c
Melting Point Not reported Not reported 175–176°C
Solubility Likely polar (due to bicyclic structure) Moderate (tetrazolyl enhances polarity) Low (benzyl group increases hydrophobicity)
Key Spectral Data Not available IR: 1777 cm⁻¹ (C=O), NMR: δ 57.1 (CH2) NMR: δ 54.8 (3a-C), 25.4 (CH3)

Reactivity and Functionalization

  • Target Compound : The protected aldehyde in the side chain (introduced via Grignard reagent) allows for further functionalization, such as condensation or nucleophilic additions .
  • Analogs 20a/21c : The tetrazolyl group offers hydrogen-bonding capability, while the chlorophenyl moiety enables π-π interactions. However, the benzyl group in 21c may sterically hinder reactivity compared to 20a .

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